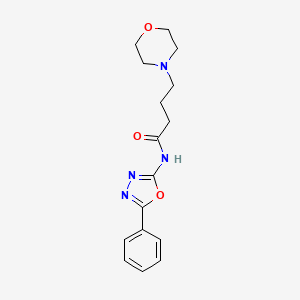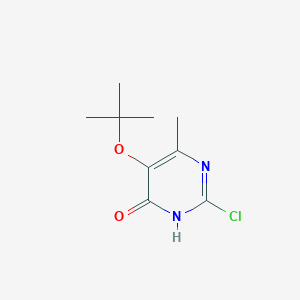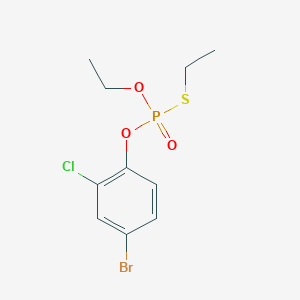
O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate is an organophosphate compound known for its use as an insecticide. It is characterized by the presence of bromine, chlorine, and phosphorus atoms within its molecular structure. This compound is commonly used in agricultural settings to control a variety of pests.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol . The reaction conditions are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reaction kettles. For example, sodium 2-chloro-4-bromophenol is reacted with ethyl chloride in the presence of a catalyst, with the reaction temperature maintained below 30°C . The pH of the reaction mixture is controlled to be alkaline to ensure the completion of the reaction.
Chemical Reactions Analysis
Types of Reactions
O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while substitution reactions may yield various substituted phosphorothioates.
Scientific Research Applications
O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying organophosphate chemistry.
Biology: It is used to study the effects of organophosphates on biological systems, including enzyme inhibition and toxicity.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new insecticides and antiparasitic agents.
Mechanism of Action
The mechanism of action of O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate involves the inhibition of the acetylcholinesterase enzyme . This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter, in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the target pests.
Comparison with Similar Compounds
Similar Compounds
Profenofos: An organophosphate insecticide with a similar structure and mechanism of action.
Chlorpyrifos: Another organophosphate insecticide used for similar purposes.
Diazinon: An organophosphate insecticide with a different chemical structure but similar mode of action.
Uniqueness
O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate is unique due to the presence of both bromine and chlorine atoms in its structure, which can influence its reactivity and effectiveness as an insecticide. Additionally, its specific mechanism of action and the types of pests it targets make it distinct from other organophosphate compounds.
Properties
Molecular Formula |
C10H13BrClO3PS |
|---|---|
Molecular Weight |
359.60 g/mol |
IUPAC Name |
4-bromo-2-chloro-1-[ethoxy(ethylsulfanyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C10H13BrClO3PS/c1-3-14-16(13,17-4-2)15-10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3 |
InChI Key |
GIZOCQLPJFRPHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OC1=C(C=C(C=C1)Br)Cl)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12923739.png)
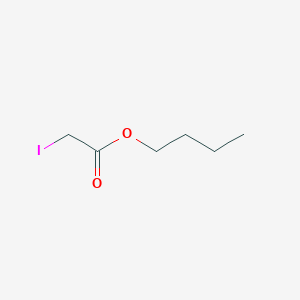

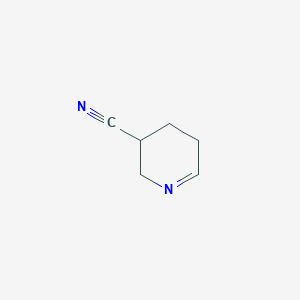
![4(3H)-Quinazolinone, 3-[2-(benzoyloxy)ethyl]-2-phenyl-](/img/structure/B12923755.png)
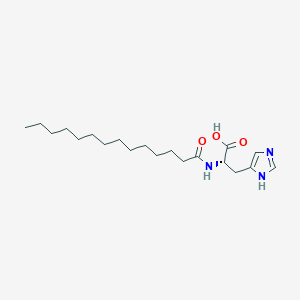

![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl acetate](/img/structure/B12923777.png)
![Ethyl 4-chloro-2-[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate](/img/structure/B12923778.png)
![4-Bromo-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12923796.png)
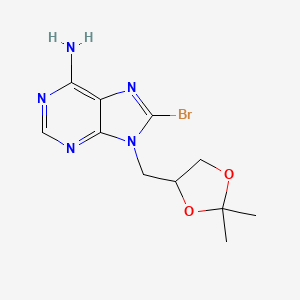
![(2RS)-2-[2-(Dimethylamino)ethyl]indan-1-one Hydrochloride](/img/structure/B12923804.png)
